molecular formula C8H13N B1296717 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene CAS No. 529-18-0

8-Methyl-8-azabicyclo[3.2.1]oct-3-ene

Cat. No.: B1296717
CAS No.: 529-18-0
M. Wt: 123.2 g/mol
InChI Key: RNHFKJBXKFGPIY-UHFFFAOYSA-N
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Description

8-Methyl-8-azabicyclo[3.2.1]oct-3-ene is a bicyclic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique structure, which includes a nitrogen atom within the bicyclic framework. It is known for its significant biological activities and is a core structure in various pharmacologically active molecules .

Chemical Reactions Analysis

8-Methyl-8-azabicyclo[3.2.1]oct-3-ene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1.1. Antidepressant Activity

8-Methyl-8-azabicyclo[3.2.1]oct-3-ene derivatives have been identified as potential monoamine reuptake inhibitors, which are crucial in the treatment of mood disorders such as depression and anxiety. These compounds can modulate serotonin and norepinephrine levels in the brain, offering a therapeutic effect similar to that of selective serotonin reuptake inhibitors (SSRIs) but with potentially improved side effect profiles .

1.2. Treatment of Neurological Disorders

Research indicates that 8-methyl derivatives can be effective in treating various neurological conditions beyond depression, including attention deficit hyperactivity disorder (ADHD), panic disorders, and obsessive-compulsive disorder (OCD). Their ability to inhibit neurotransmitter reuptake positions them as promising candidates for further development in psychiatric medicine .

Synthetic Methodologies

The synthesis of this compound and its derivatives has been a focus of several studies aimed at developing efficient routes to obtain these compounds with high stereoselectivity.

2.1. Enantioselective Synthesis

Recent advancements have emphasized enantioselective methods for constructing the bicyclic scaffold of 8-azabicyclo[3.2.1]octane, utilizing various starting materials that allow for controlled stereochemistry during synthesis. This approach enhances the biological activity and specificity of the resulting compounds .

2.2. Reaction Conditions

Typical synthetic routes involve reactions using solvents such as dichloromethane (DCM) or dimethyl sulfoxide (DMSO) under specific temperature and pressure conditions to facilitate the formation of the desired azabicyclic structure .

3.1. Nicotinic Receptor Modulation

Some derivatives of this compound have shown promise as selective agonists for nicotinic acetylcholine receptors, particularly the alpha7 subtype, which is implicated in cognitive functions and neuroprotection . This activity suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases.

3.2. Pain Management

The analgesic properties of certain derivatives have also been explored, indicating their utility in pain management therapies by modulating pain pathways through neurotransmitter systems .

Case Studies and Research Findings

StudyFindingsApplication
Artigas et al., 1993Investigated delayed effects of SSRIs linked to 5-HT1A receptor activityHighlights importance in antidepressant efficacy
RSC Publishing, 2021Reviewed methodologies for enantioselective synthesisProvides insights into synthetic strategies
ResearchGate StudyDemonstrated selective alpha7 nicotinic receptor activitySuggests potential for cognitive enhancement

Comparison with Similar Compounds

8-Methyl-8-azabicyclo[3.2.1]oct-3-ene is unique due to its specific bicyclic structure and the presence of a nitrogen atom. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .

Biological Activity

Overview

8-Methyl-8-azabicyclo[3.2.1]oct-3-ene is a bicyclic compound classified under tropane alkaloids, characterized by a nitrogen atom within its bicyclic framework. This compound has garnered attention for its significant biological activities, particularly in the context of neuropharmacology and enzyme interaction.

Enzyme Interactions
One of the primary biochemical activities of this compound is its inhibition of acetylcholinesterase (AChE), an enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh). By inhibiting AChE, this compound increases the concentration of ACh in the synaptic cleft, which enhances neurotransmission and can lead to various physiological effects, such as improved cognitive function and muscle contraction .

Muscarinic Receptor Modulation
The compound also interacts with muscarinic acetylcholine receptors (mAChRs), modulating their activity. This modulation can influence intracellular signaling pathways, including calcium ion flux and gene expression related to cell growth and differentiation .

The mechanisms through which this compound exerts its biological effects include:

  • Acetylcholinesterase Inhibition : The inhibition of AChE leads to increased levels of ACh, thereby prolonging its action at cholinergic synapses.
  • Receptor Binding : The compound binds to mAChRs, affecting downstream signaling pathways that regulate various cellular functions.
  • Gene Expression Modulation : Through its interactions with transcription factors, it can alter the expression of genes involved in critical cellular processes such as apoptosis and metabolism .

Cellular Effects

The biological activity of this compound extends to various cellular processes:

  • Cell Signaling : It influences cell signaling pathways by altering calcium levels and activating specific kinases.
  • Gene Regulation : The compound can upregulate or downregulate genes associated with neuronal survival and plasticity.
  • Metabolic Effects : It impacts cellular metabolism by modulating pathways involved in energy production and biosynthesis .

Research Applications

This compound has broad applications in scientific research:

Application AreaDescription
Chemistry Serves as a building block for synthesizing complex molecules.
Biology Used to study structure-activity relationships in tropane alkaloids.
Medicine Integral in developing drugs for neurological disorders such as Alzheimer's disease and myasthenia gravis.
Industry Utilized in producing pharmaceuticals and agrochemicals .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Neuropharmacological Studies : Research has demonstrated that compounds with similar structures exhibit significant efficacy in enhancing cognitive functions in animal models of dementia .
  • Toxicological Assessments : Investigations into the acute toxicity of tropane alkaloids have shown that while these compounds can be beneficial at therapeutic doses, they may pose risks at higher concentrations, necessitating careful dosage regulation .

Properties

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]oct-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-9-7-3-2-4-8(9)6-5-7/h2-3,7-8H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHFKJBXKFGPIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340469
Record name 8-methyl-8-azabicyclo[3.2.1]oct-3-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529-18-0
Record name 8-methyl-8-azabicyclo[3.2.1]oct-3-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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